molecular formula C17H15F3N4O3S B2857354 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034477-93-3

1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2857354
CAS-Nummer: 2034477-93-3
Molekulargewicht: 412.39
InChI-Schlüssel: ZJRWMKAQEDCFAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a 1,2,3-triazole-4-carboxamide derivative characterized by a 2-hydroxy-2-(thiophen-2-yl)ethyl group at the N1 position and a 4-(trifluoromethoxy)benzyl substituent on the carboxamide nitrogen. The hydroxyethyl group may facilitate hydrogen bonding, while the trifluoromethoxy moiety enhances lipophilicity, a critical factor in membrane permeability . The 1,2,3-triazole core, synthesized via click chemistry or related methods, provides rigidity and metabolic stability compared to alternative heterocycles .

Eigenschaften

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-12-5-3-11(4-6-12)8-21-16(26)13-9-24(23-22-13)10-14(25)15-2-1-7-28-15/h1-7,9,14,25H,8,10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRWMKAQEDCFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in anticancer and antimicrobial applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18H18F3N3O3S
  • Molecular Weight : 403.42 g/mol
  • IUPAC Name : 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide

Anticancer Activity

Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:

  • In Vitro Studies : A study demonstrated that triazole derivatives can induce apoptosis in cancer cells. For example, a related triazole compound exhibited an IC50 value of 0.43 µM against HCT116 colon cancer cells, which is significantly lower than that of standard treatments .
CompoundCancer Cell LineIC50 (µM)
Triazole Derivative 1HCT1160.43
Melampomagnolide BHCT1164.93
Triazole Compound 2TMD-231 (MDA-MB-231)0.10–0.23

These findings suggest that the triazole moiety enhances the cytotoxicity of the compounds, potentially through mechanisms involving apoptosis and cell cycle arrest.

The anticancer mechanism of triazole derivatives often involves:

  • Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) leading to mitochondrial dysfunction.
  • Inhibition of Cell Migration : Downregulation of epithelial-to-mesenchymal transition markers such as vimentin and ZEB1 .
  • Targeting NF-kB Pathway : Inhibition of NF-kB activation has been observed in several studies, which contributes to reduced proliferation and enhanced apoptosis in cancer cells .

Case Studies

Several studies have highlighted the effectiveness of triazole compounds:

  • Study on Multicellular Spheroids : This research identified novel anticancer compounds through screening drug libraries on multicellular spheroids, showcasing the potential of triazole derivatives to penetrate tumor microenvironments effectively .
  • In Vivo Studies : Investigations into the in vivo efficacy of triazole derivatives demonstrated significant tumor inhibition without toxicity to normal cells, supporting their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that compounds similar to 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide exhibit antimicrobial activity. For example, derivatives of 4-(trifluoromethyl)benzoyl hydrazine have shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. A study highlighted the synthesis of thiophen-2-yl derivatives that demonstrated significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and lung cancer (A-549) cells . The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. For instance, docking studies involving dihydrofolate reductase (DHFR) have provided insights into how these compounds can inhibit critical enzymes involved in folate metabolism—a pathway often exploited in cancer therapy .

Pharmacological Insights

The pharmacokinetic profile of 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide suggests favorable absorption and distribution characteristics due to its lipophilic nature. This property is essential for enhancing bioavailability when administered orally or via other routes.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study on Neurodegenerative Disorders : A derivative exhibited lower IC50 values for acetylcholinesterase compared to established drugs like rivastigmine, indicating potential as a therapeutic agent for Alzheimer's disease .
  • Cancer Treatment Research : In vitro studies demonstrated that thiophene derivatives could inhibit cancer cell growth more effectively than traditional chemotherapeutic agents like cisplatin .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogous triazole-carboxamides:

Compound Name Substituents at N1 Position Carboxamide Substituent Key Functional Groups
Target Compound 2-hydroxy-2-(thiophen-2-yl)ethyl 4-(trifluoromethoxy)benzyl Thiophene, CF₃O, 1,2,3-triazole, -OH
1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide 2-hydroxy-2-(thiophen-3-yl)ethyl 4-(trifluoromethoxy)benzyl Thiophene (C3 substitution)
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-ethoxyphenyl 3-fluorophenyl Ethoxy, fluoro, methyl
1-phenyl-N-(2-(4-(trifluoromethoxy)benzamido)ethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Phenyl 2-(4-(trifluoromethoxy)benzamido)ethyl Pyrazole, CF₃, CF₃O

Key Observations :

Thiophene vs. In contrast, phenyl or ethoxyphenyl groups (e.g., ) rely on hydrophobic/π-π interactions. The thiophen-3-yl analog exhibits altered electronic distribution due to C3 substitution, which may reduce steric hindrance compared to C2 substitution.

Trifluoromethoxy vs. Ethoxy/Fluoro Groups :

  • The CF₃O group in the target compound increases electronegativity and lipophilicity compared to ethoxy (C₂H₅O) or fluoro (F) groups . This difference impacts metabolic stability; CF₃O is less prone to oxidative degradation than ethoxy.

Triazole vs. Pyrazole Core :

  • The 1,2,3-triazole in the target compound offers greater metabolic resistance compared to pyrazole derivatives (e.g., ), which may undergo ring-opening under acidic conditions .

Spectroscopic and Crystallographic Data
  • IR Spectroscopy :

    • The target compound’s IR spectrum would show ν(OH) at ~3200–3400 cm⁻¹ and ν(C=O) at ~1660–1680 cm⁻¹, similar to other carboxamides . Thiophene C-S stretching (~680 cm⁻¹) distinguishes it from phenyl analogs .
    • Thione analogs (e.g., ) display ν(C=S) at 1247–1255 cm⁻¹, absent in the target compound .
  • NMR :

    • The ¹H-NMR of the hydroxyethyl group would show splitting due to diastereotopic protons (~δ 3.5–4.5 ppm). The trifluoromethoxy benzyl group’s aromatic protons resonate as a doublet (J = 8–9 Hz) .

Q & A

Q. Basic

  • X-ray crystallography : Refinement using SHELXL (for small-molecule structures) to resolve bond angles and stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR for verifying substituent connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm, trifluoromethoxy group at δ 4.3 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How can researchers resolve contradictions in bioactivity data across studies?

Q. Advanced

  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing thiophene with furan or altering the benzyl group). Evidence from similar triazoles shows varying IC₅₀ values due to electron-withdrawing groups (e.g., trifluoromethoxy) enhancing target binding .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation time) to isolate compound-specific effects. Use orthogonal assays (e.g., SPR vs. enzymatic inhibition) to validate interactions .

What computational methods predict this compound’s binding affinity to biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on the triazole’s hydrogen-bonding capability and the hydrophobic trifluoromethoxy group .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., charge distribution on the thiophene ring) .

How can metabolic stability be evaluated in preclinical studies?

Q. Advanced

  • In vitro assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., hydroxylation at the thiophene moiety).
  • LC-MS/MS : Quantify metabolites and correlate stability with structural modifications (e.g., fluorination of the benzyl group) .

What strategies improve aqueous solubility for in vivo studies?

Q. Advanced

  • Salt formation : React with HCl or sodium bicarbonate to enhance polarity.
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin inclusion complexes.
  • Solid-state analysis : DSC/TGA to identify polymorphs with higher solubility .

How can enantiomeric purity be ensured during synthesis?

Q. Advanced

  • Chiral chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in the cycloaddition step to control stereochemistry .

What are the key considerations for cocrystallization studies?

Q. Advanced

  • Coformer selection : Use GRAS (Generally Recognized As Safe) molecules (e.g., succinic acid) to improve stability.
  • SHELXD/SHELXE : For phase determination in twinned or high-resolution crystals .

How to design SAR studies for this compound?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or benzyl groups (e.g., electron-deficient vs. electron-rich).
  • Bioisosteric replacement : Replace the triazole with oxadiazole or tetrazole to assess activity retention .

What safety protocols are recommended for handling fluorinated intermediates?

Q. Advanced

  • Ventilation : Use fume hoods for reactions involving trifluoromethoxy precursors (volatile fluorides).
  • PPE : Acid-resistant gloves and face shields during HF by-product quenching.
  • Waste disposal : Neutralize fluorinated waste with Ca(OH)₂ before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.